molecular formula C18H22N2O5S B332740 ETHYL 5-[(DIETHYLAMINO)CARBONYL]-2-[(2-FURYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE

ETHYL 5-[(DIETHYLAMINO)CARBONYL]-2-[(2-FURYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B332740
M. Wt: 378.4 g/mol
InChI Key: KMFSIPMVMZIDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-[(DIETHYLAMINO)CARBONYL]-2-[(2-FURYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a furoyl group, and a diethylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(DIETHYLAMINO)CARBONYL]-2-[(2-FURYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene.

    Introduction of the Furoyl Group: The furoyl group is introduced via an acylation reaction using furoyl chloride and a suitable base.

    Attachment of the Diethylamino Carbonyl Group: The diethylamino carbonyl group is attached through a nucleophilic substitution reaction using diethylamine and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(DIETHYLAMINO)CARBONYL]-2-[(2-FURYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols; typically carried out in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 5-[(DIETHYLAMINO)CARBONYL]-2-[(2-FURYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 5-[(DIETHYLAMINO)CARBONYL]-2-[(2-FURYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 5-[(DIETHYLAMINO)CARBONYL]-2-[(2-FURYLCARBONYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and applications

Properties

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 5-(diethylcarbamoyl)-2-(furan-2-carbonylamino)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H22N2O5S/c1-5-20(6-2)17(22)14-11(4)13(18(23)24-7-3)16(26-14)19-15(21)12-9-8-10-25-12/h8-10H,5-7H2,1-4H3,(H,19,21)

InChI Key

KMFSIPMVMZIDPW-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CO2)C(=O)OCC)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CO2)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.